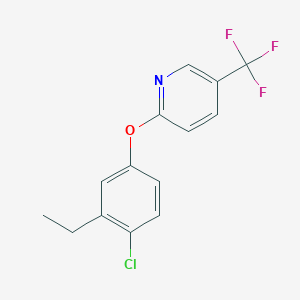![molecular formula C15H16N4O2 B5823815 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)
8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the family of pyrimidoindoles and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole is not fully understood. However, it is known to interact with DNA and other biomolecules, which may be responsible for its various biological effects.
Biochemical and Physiological Effects:
8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole in lab experiments is its versatility. It can be used for a wide range of applications, from studying DNA interactions to cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole. One area of research could focus on further elucidating its mechanism of action, which would provide a better understanding of its biological effects. Additionally, it could be studied for its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Finally, its fluorescent properties could be further explored for use in imaging and sensing applications.
Méthodes De Synthèse
The synthesis of 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole involves several steps. The first step involves the reaction of 2,4-diaminopyrimidine with 2-chloro-3-formylindole to form 2-amino-4-(3-formylindol-2-yl)pyrimidine. This intermediate is then reacted with 4-morpholinobenzaldehyde to form 8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole.
Applications De Recherche Scientifique
8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole has several applications in scientific research. It has been used as a fluorescent probe to study the interactions between DNA and small molecules. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been studied for its potential as a selective inhibitor of certain enzymes.
Propriétés
IUPAC Name |
4-(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-20-10-2-3-12-11(8-10)13-14(18-12)15(17-9-16-13)19-4-6-21-7-5-19/h2-3,8-9,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGGRZMGUSNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)



![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)


![N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)